molecular formula C23H24N2O3S B6027129 N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide

N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide

Numéro de catalogue B6027129
Poids moléculaire: 408.5 g/mol
Clé InChI: UJWNNYWOXDDYOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. It was first synthesized by Bayer AG, Germany, and is currently marketed under the trade name Nexavar. BAY 43-9006 has shown promising results in preclinical and clinical studies, and its mechanism of action has been extensively studied.

Mécanisme D'action

BAY 43-9006 inhibits the activity of several kinases, including RAF kinase and VEGFR-2. RAF kinase is a key component of the MAPK/ERK signaling pathway, which is involved in the regulation of cell growth and proliferation. VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF), a protein that stimulates angiogenesis. By inhibiting the activity of these kinases, BAY 43-9006 blocks the downstream signaling pathways that promote cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in several types of cancer. In addition, BAY 43-9006 has been shown to have anti-inflammatory effects and to inhibit the growth of several types of bacteria and viruses.

Avantages Et Limitations Des Expériences En Laboratoire

BAY 43-9006 has several advantages as a research tool. It is a potent and selective inhibitor of several kinases, making it a valuable tool for studying the role of these kinases in cancer and other diseases. It has also been extensively studied in preclinical and clinical studies, providing a wealth of data on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using BAY 43-9006 in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects and may not be specific to the kinase of interest. In addition, it may have limited efficacy in certain types of cancer or in certain patient populations.

Orientations Futures

There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that include BAY 43-9006 and other targeted therapies or immunotherapies. Another area of interest is the development of biomarkers that can predict response to BAY 43-9006, which could help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further research on the mechanism of action of BAY 43-9006, which could lead to the development of more potent and selective inhibitors with fewer off-target effects.

Méthodes De Synthèse

The synthesis of BAY 43-9006 involves several steps, starting with the reaction of 4-tert-butylphenylsulfonyl chloride with 4-aminophenol to obtain N-(4-tert-butylphenylsulfonyl)-4-aminophenol. This compound is then reacted with 4-aminobenzamide in the presence of a base to obtain BAY 43-9006. The final product is obtained after purification and crystallization.

Applications De Recherche Scientifique

BAY 43-9006 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF kinase and VEGFR-2, which are involved in the development and progression of cancer. BAY 43-9006 has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in several types of cancer.

Propriétés

IUPAC Name

N-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-23(2,3)18-9-15-21(16-10-18)29(27,28)25-20-13-11-19(12-14-20)24-22(26)17-7-5-4-6-8-17/h4-16,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWNNYWOXDDYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.